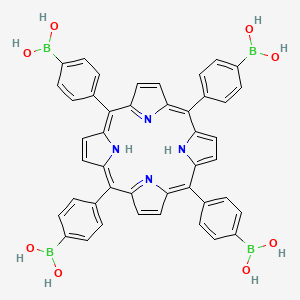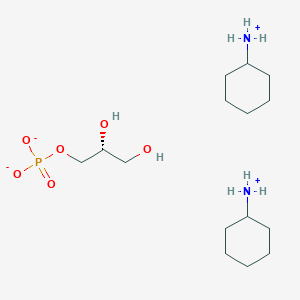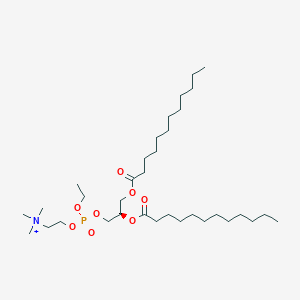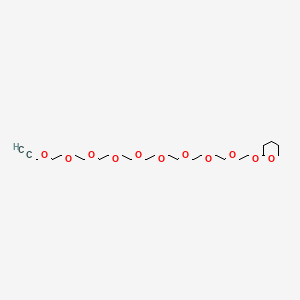![molecular formula C24H18N2O2+2 B11928987 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridinium family, which is known for its applications in various fields, including materials science and organic chemistry . The structure of this compound consists of two 4-formylphenyl groups attached to a 4,4’-bipyridine core, forming a diium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium typically involves the functionalization of 4,4’-bipyridine. This can be achieved through various synthetic strategies, including cross-coupling reactions and electrophilic aromatic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions that can introduce functional groups onto the bipyridine scaffold. These methods often utilize commercially available starting materials and reagents to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .
Applications De Recherche Scientifique
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
- 4,4’-Diformyltriphenylamine
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .
Propriétés
Formule moléculaire |
C24H18N2O2+2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2 |
Clé InChI |
YQTHMWVCLNZEPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)







![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

